Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1909314-09-5
VCID: VC6296812
InChI: InChI=1S/C14H26N2O2.ClH/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4;/h11,15H,5-10H2,1-4H3;1H
SMILES: CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.Cl
Molecular Formula: C14H27ClN2O2
Molecular Weight: 290.83

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride

CAS No.: 1909314-09-5

Cat. No.: VC6296812

Molecular Formula: C14H27ClN2O2

Molecular Weight: 290.83

* For research use only. Not for human or veterinary use.

Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride - 1909314-09-5

Specification

CAS No. 1909314-09-5
Molecular Formula C14H27ClN2O2
Molecular Weight 290.83
IUPAC Name tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate;hydrochloride
Standard InChI InChI=1S/C14H26N2O2.ClH/c1-11-9-14(10-15-11)5-7-16(8-6-14)12(17)18-13(2,3)4;/h11,15H,5-10H2,1-4H3;1H
Standard InChI Key UHSFCUODZYJVRT-UHFFFAOYSA-N
SMILES CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.Cl

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Stereochemistry

The compound features a spiro[4.5]decane system, where a tetrahydropyran-like ring (six-membered) and a pyrrolidine-like ring (five-membered) share a single bridging carbon atom. The tert-butyl carboxylate group at the 8-position and a methyl substituent at the 3-position introduce steric and electronic modifications critical to its reactivity . The hydrochloride salt form enhances solubility in polar solvents, a property leveraged in purification and formulation.

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₄H₂₇ClN₂O₂
Molecular Weight290.83 g/mol
IUPAC Nametert-Butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride
SMILESCC1CC2(CCN(CC2)C(=O)OC(C)(C)C)CN1.Cl
InChIKeyUHSFCUODZYJVRT-UHFFFAOYSA-N

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis typically begins with a cyclocondensation reaction between a γ-amino alcohol and a ketone, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Cyclization: Formation of the diazaspiro core via intramolecular nucleophilic attack.

  • Carboxylation: Introduction of the tert-butyl ester group using Boc anhydride.

  • Salt Formation: Treatment with HCl to yield the hydrochloride.

Table 2: Representative Synthetic Route

StepReactionReagents/ConditionsYield
1CyclizationEt₃N, DCM, 0°C to RT65%
2Boc ProtectionBoc₂O, DMAP, THF, reflux78%
3Hydrochloride FormationHCl (g), Et₂O92%

Challenges in Scale-Up

  • Steric Hindrance: The tert-butyl group complicates late-stage functionalization.

  • Byproduct Formation: Competing N-alkylation during cyclization necessitates precise stoichiometry.

Physicochemical and Pharmacokinetic Profiling

Solubility and Stability

The compound exhibits moderate solubility in water (≈15 mg/mL at 25°C) due to its ionic hydrochloride form. Stability studies indicate decomposition above 150°C, warranting storage at −20°C under inert conditions.

Lipophilicity and Drug-Likeness

Calculated logP (octanol-water) values of 2.1 ± 0.3 align with Lipinski’s rule of five, suggesting favorable membrane permeability .

Applications in Medicinal Chemistry

Target Engagement

Spirocyclic diamines are privileged scaffolds in kinase and GPCR inhibitor design. The rigid conformation of this compound may enhance binding affinity to allosteric pockets .

Case Studies

  • Antiviral Research: Analogous diazaspiro derivatives show inhibition of viral proteases through induced-fit mechanisms.

  • Neuropharmacology: Structural analogs modulate σ-1 receptors, implicated in neurodegenerative diseases.

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